2-Docosoxyethyl prop-2-enoate
Overview
Description
2-Docosoxyethyl prop-2-enoate is an organic compound with the molecular formula C27H52O3 It is an ester formed from the reaction of docosanol (a long-chain fatty alcohol) and acrylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Docosoxyethyl prop-2-enoate typically involves the esterification of docosanol with acrylic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process. The general reaction can be represented as follows:
Docosanol+Acrylic AcidAcid Catalyst2-Docosoxyethyl prop-2-enoate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of azeotropic distillation can help remove water formed during the reaction, driving the equilibrium towards the formation of the ester.
Chemical Reactions Analysis
Types of Reactions
2-Docosoxyethyl prop-2-enoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding docosanol and acrylic acid.
Transesterification: It can react with other alcohols in the presence of a catalyst to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Polymerization: Free radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN).
Transesterification: Alcohols, acid or base catalysts.
Major Products
Hydrolysis: Docosanol and acrylic acid.
Polymerization: Polymers with varying properties depending on the polymerization conditions.
Transesterification: Different esters depending on the alcohol used.
Scientific Research Applications
2-Docosoxyethyl prop-2-enoate has several applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of polymers for coatings, adhesives, and sealants.
Materials Science: Investigated for its potential in creating materials with specific properties such as hydrophobicity and flexibility.
Biomedical Research: Explored for its potential in drug delivery systems due to its biocompatibility and ability to form stable polymers.
Mechanism of Action
The mechanism of action of 2-Docosoxyethyl prop-2-enoate in polymerization involves the formation of free radicals that initiate the polymerization process. The double bond in the acrylic moiety is reactive and can form covalent bonds with other monomers, leading to the formation of long polymer chains. The molecular targets and pathways involved in its action are primarily related to its chemical reactivity and ability to form stable polymers.
Comparison with Similar Compounds
Similar Compounds
Hexadecyl prop-2-enoate: Another long-chain ester with similar polymerization properties.
Ethyl prop-2-enoate: A shorter chain ester used in similar applications but with different physical properties.
Uniqueness
2-Docosoxyethyl prop-2-enoate is unique due to its long aliphatic chain, which imparts specific properties such as hydrophobicity and flexibility to the polymers formed from it. This makes it particularly useful in applications where these properties are desired, such as in coatings and adhesives.
Properties
IUPAC Name |
2-docosoxyethyl prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H52O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-29-25-26-30-27(28)4-2/h4H,2-3,5-26H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPXUEXPFLKOPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCOCCOC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H52O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
582309-43-1 | |
Record name | Polyethylene glycol behenyl ether acrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=582309-43-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID501266204 | |
Record name | Polyethylene glycol behenyl ether acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501266204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125441-87-4, 582309-43-1 | |
Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(2-methyl-1-oxo-2-propen-1-yl)-.omega.-hydroxy-, C18-22-alkyl ethers | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Polyethylene glycol behenyl ether acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501266204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Poly(oxy-1,2-ethanediyl), α-(2-methyl-1-oxo-2-propen-1-yl)-ω-hydroxy-, C18-22-alkyl ethers | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.042 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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